molecular formula C20H41NO B7823510 4-Hexadecylmorpholine CAS No. 5419-18-1

4-Hexadecylmorpholine

Cat. No.: B7823510
CAS No.: 5419-18-1
M. Wt: 311.5 g/mol
InChI Key: JCTYXESWNZITDY-UHFFFAOYSA-N
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Description

4-Hexadecylmorpholine is a chemical compound with the molecular formula C20H41NO. It is a derivative of morpholine, where the hydrogen atom at the fourth position is replaced by a hexadecyl group. This compound is known for its surfactant properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hexadecylmorpholine can be synthesized through the reaction of morpholine with 1-bromohexadecane. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves the same basic synthetic route but on a larger scale. The reactants are mixed in a large reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-Hexadecylmorpholine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form this compound N-oxide.

    Reduction: Reduction reactions can convert it back to morpholine and hexadecane.

    Substitution: It can undergo nucleophilic substitution reactions, where the hexadecyl group can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Bases like sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution.

Major Products

    Oxidation: this compound N-oxide.

    Reduction: Morpholine and hexadecane.

    Substitution: Various alkyl or aryl-substituted morpholine derivatives.

Scientific Research Applications

4-Hexadecylmorpholine has several applications in scientific research:

    Chemistry: It is used as a surfactant in various chemical reactions to enhance the solubility of reactants and products.

    Biology: It is used in the study of cell membranes and lipid bilayers due to its amphiphilic nature.

    Industry: It is used in the formulation of detergents, emulsifiers, and other surfactant-based products.

Mechanism of Action

The mechanism of action of 4-hexadecylmorpholine is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and solubilization of hydrophobic compounds. In biological systems, it can interact with lipid bilayers, altering membrane fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and transport of molecules across the membrane.

Comparison with Similar Compounds

Similar Compounds

    4-Octadecylmorpholine: Similar in structure but with an octadecyl group instead of a hexadecyl group.

    4-Dodecylmorpholine: Contains a dodecyl group instead of a hexadecyl group.

    4-Butylmorpholine: Contains a butyl group instead of a hexadecyl group.

Uniqueness

4-Hexadecylmorpholine is unique due to its specific chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant in various applications, where other similar compounds may not perform as well.

Properties

IUPAC Name

4-hexadecylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-17-19-22-20-18-21/h2-20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCTYXESWNZITDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCN1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H41NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5067130
Record name Morpholine, 4-hexadecyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Morpholine, 4-hexadecyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

25727-91-7, 5419-18-1
Record name 4-Hexadecylmorpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25727-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morpholine, 4-hexadecyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025727917
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC9653
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9653
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Record name Morpholine, 4-hexadecyl-
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Record name Morpholine, 4-hexadecyl-
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Record name 4-hexadecylmorpholine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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